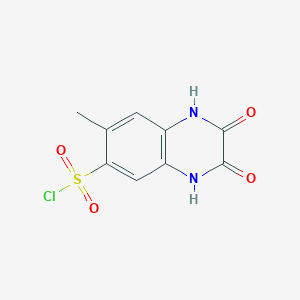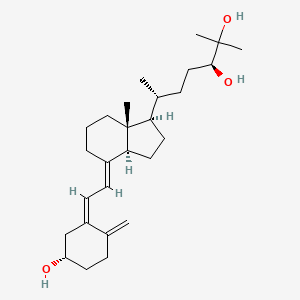
(24S)-24,25-Dihydroxyvitamine D3
Vue d'ensemble
Description
“(24S)-24,25-Dihydroxycholecalciferol” is an inactive form of vitamin D3 which undergoes various levels of hydroxylation to form active vitamin D3 analogs .
Synthesis Analysis
The synthesis of “(24S)-24,25-Dihydroxyvitamin D3” involves the conversion of vitamin D3 (VD3) to its two active forms 25 (OH)VD3 and 1α, 25 (OH)2 VD3 by engineering the hydroxylase CYP105A1 and its redox partners Fdx and Fdr . Also, the production of physiologically active vitamin D3 can be enhanced by engineering the hydroxylase CYP105A1 and the electron transport chain .Molecular Structure Analysis
The molecular structure of “(24S)-24,25-Dihydroxyvitamin D3” is C27H44O3 .Chemical Reactions Analysis
The stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC–MS/MS analysis has been studied . The results showed that Amplifex products were the most stable in the long term .Physical And Chemical Properties Analysis
The physical and chemical properties of “(24S)-24,25-Dihydroxyvitamin D3” include its empirical formula (C27H44O3), molecular weight (416.64), and its form as a colorless to white powder or crystals .Applications De Recherche Scientifique
Rôle dans la prolifération et la pluripotence des cellules souches
La vitamine D3, y compris ses métabolites comme la (24S)-24,25-Dihydroxyvitamine D3, a été trouvée pour stimuler la capacité de prolifération et l'expression des marqueurs de pluripotence dans les cellules stromales/souches mésenchymateuses (MSC) de la moelle osseuse humaine . Cela suggère qu'elle pourrait jouer un rôle crucial en médecine régénérative, en particulier dans les thérapies impliquant les MSC .
Ostéogenèse
Les métabolites de la vitamine D3 ont été montrés pour améliorer le potentiel de différenciation ostéogénique dans les MSC . Cela signifie qu'ils pourraient être utilisés pour promouvoir la formation osseuse dans des conditions telles que l'ostéoporose ou les lésions osseuses .
Effets anti-vieillissement
La recherche a montré que la vitamine D3 peut réduire la sénescence dans les MSC . Cet effet anti-âge pourrait être bénéfique dans diverses applications thérapeutiques, y compris la régénération tissulaire et les traitements anti-âge .
Signalisation SIRT1
La vitamine D3 a été trouvée pour augmenter l'expression de la sirtuine 1 (SIRT1), une protéine impliquée dans la santé cellulaire . Cela suggère que la vitamine D3 et ses métabolites pourraient être utilisés pour moduler la signalisation SIRT1, ce qui a des implications dans le vieillissement, l'inflammation et la régulation métabolique .
Synthèse d'analogues de la vitamine D
La structure de la vitamine D3, y compris le métabolite this compound, a été utilisée comme base pour synthétiser des analogues de la vitamine D modifiés par le cycle D . Ces analogues pourraient avoir des activités biologiques différentes et pourraient être utilisés dans diverses applications de recherche et thérapeutiques .
Rôle dans l'homéostasie
La vitamine D3 et ses métabolites sont responsables de diverses fonctions physiologiques pour maintenir l'homéostasie dans le corps humain . Cela suggère une large gamme d'applications potentielles dans le maintien de la santé et le traitement des maladies .
Mécanisme D'action
Target of Action
The primary target of (24S)-24,25-Dihydroxyvitamin D3 is the vitamin D receptor (VDR) in the body . The VDR is a nuclear receptor that mediates the action of vitamin D3 by regulating the expression of specific genes .
Mode of Action
(24S)-24,25-Dihydroxyvitamin D3 interacts with its target, the VDR, by binding to it . This binding triggers a conformational change in the VDR, allowing it to interact with specific DNA sequences known as vitamin D response elements (VDREs) . This interaction leads to the regulation of gene expression, resulting in the biological effects of vitamin D3 .
Biochemical Pathways
(24S)-24,25-Dihydroxyvitamin D3 affects several biochemical pathways. It is metabolized in the liver to 25-hydroxyvitamin D3, and in the kidney to 1,25-dihydroxyvitamin D3 and 24,25-dihydroxyvitamin D3 . These metabolites play crucial roles in various biological processes, including calcium homeostasis and bone metabolism .
Pharmacokinetics
The pharmacokinetics of (24S)-24,25-Dihydroxyvitamin D3 involves its absorption, distribution, metabolism, and excretion (ADME). After ingestion, it is absorbed in the gut and transported to the liver where it is metabolized to 25-hydroxyvitamin D3 . It is then further metabolized in the kidney to its active forms . The bioavailability of (24S)-24,25-Dihydroxyvitamin D3 is influenced by factors such as dietary fat content and the presence of bile salts .
Result of Action
The molecular and cellular effects of (24S)-24,25-Dihydroxyvitamin D3 action are diverse, given its role in gene regulation . It influences the expression of genes involved in calcium homeostasis, immune function, cell proliferation, and differentiation . For instance, in patients with symptoms, signs, or biochemical findings of parathyroid hormone-independent hypercalcemia or hypercalciuria, it acts as a screening test for inactivating CYP24A1 variants .
Safety and Hazards
Orientations Futures
There is a growing interest in vitamin D research due to its pleiotropic effects and the increasing prevalence of vitamin D deficiency in the general population . Future research directions may include further investigation into the role of vitamin D in various medical conditions associated with vitamin D deficiency .
Analyse Biochimique
Biochemical Properties
(24S)-24,25-Dihydroxyvitamin D3 participates in several biochemical reactions, primarily influencing calcium and phosphate metabolism. It interacts with enzymes such as cytochrome P450 enzymes, including CYP24A1, which hydroxylates vitamin D metabolites . This interaction is crucial for maintaining the balance of calcium and phosphate in the body. Additionally, (24S)-24,25-Dihydroxyvitamin D3 binds to vitamin D receptors, modulating gene expression and influencing various physiological processes .
Cellular Effects
(24S)-24,25-Dihydroxyvitamin D3 affects various cell types, including osteoblasts, osteoclasts, and renal tubular cells. It influences cell signaling pathways, such as the calcium signaling pathway, by modulating the expression of calcium-binding proteins . This compound also affects gene expression related to bone formation and resorption, thereby playing a role in bone health. Furthermore, (24S)-24,25-Dihydroxyvitamin D3 impacts cellular metabolism by regulating the activity of enzymes involved in calcium and phosphate transport .
Molecular Mechanism
The molecular mechanism of (24S)-24,25-Dihydroxyvitamin D3 involves its binding to the vitamin D receptor, a nuclear receptor that regulates gene transcription . Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with specific DNA sequences to modulate the expression of target genes. This process influences various biological functions, including calcium and phosphate homeostasis, cell proliferation, and differentiation . Additionally, (24S)-24,25-Dihydroxyvitamin D3 can inhibit or activate enzymes, further affecting cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (24S)-24,25-Dihydroxyvitamin D3 can vary over time. Studies have shown that this compound is relatively stable, but its activity can decrease over prolonged periods . In vitro and in vivo studies have demonstrated that (24S)-24,25-Dihydroxyvitamin D3 can have long-term effects on cellular function, including sustained modulation of gene expression and enzyme activity . These temporal effects are essential for understanding the compound’s role in chronic conditions and long-term treatments.
Dosage Effects in Animal Models
The effects of (24S)-24,25-Dihydroxyvitamin D3 in animal models vary with different dosages. Low doses of this compound have been shown to enhance calcium and phosphate absorption, promoting bone health . High doses can lead to toxic effects, such as hypercalcemia and renal impairment . These dosage-dependent effects highlight the importance of careful dosage regulation in therapeutic applications.
Metabolic Pathways
(24S)-24,25-Dihydroxyvitamin D3 is involved in several metabolic pathways, including the vitamin D metabolic pathway . It is synthesized from vitamin D3 through hydroxylation by cytochrome P450 enzymes . This compound also interacts with cofactors such as magnesium and zinc, which are essential for its enzymatic activity . The metabolic pathways involving (24S)-24,25-Dihydroxyvitamin D3 are crucial for maintaining calcium and phosphate homeostasis and overall metabolic health.
Transport and Distribution
The transport and distribution of (24S)-24,25-Dihydroxyvitamin D3 within cells and tissues involve specific transporters and binding proteins . This compound is transported in the bloodstream bound to vitamin D binding protein, facilitating its distribution to various tissues . Within cells, (24S)-24,25-Dihydroxyvitamin D3 can be localized to specific compartments, such as the nucleus and mitochondria, where it exerts its biological effects .
Subcellular Localization
(24S)-24,25-Dihydroxyvitamin D3 is localized in various subcellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . Its subcellular localization is essential for its activity, as it needs to interact with specific receptors and enzymes to exert its effects . Post-translational modifications, such as phosphorylation, can also influence the targeting and function of (24S)-24,25-Dihydroxyvitamin D3 within cells .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (24S)-24,25-Dihydroxyvitamin D3 involves the conversion of Vitamin D3 to (24S)-24,25-Dihydroxyvitamin D3 through a series of reactions.", "Starting Materials": [ "Vitamin D3", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Acetone", "Methanesulfonic acid", "Tetrahydrofuran", "Diethyl ether", "Water" ], "Reaction": [ "Vitamin D3 is dissolved in methanol and treated with hydrochloric acid to form 1α,25-dihydroxyvitamin D3.", "1α,25-dihydroxyvitamin D3 is then treated with sodium hydroxide to form 24,25-dihydroxyvitamin D3.", "24,25-dihydroxyvitamin D3 is then treated with acetone and methanesulfonic acid to form (24S)-24,25-Dihydroxyvitamin D3.", "The product is then purified using a combination of tetrahydrofuran and diethyl ether, followed by water." ] } | |
| 55700-58-8 | |
Formule moléculaire |
C27H44O3 |
Poids moléculaire |
416.6 g/mol |
Nom IUPAC |
6-[(7aR)-4-[2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol |
InChI |
InChI=1S/C27H44O3/c1-18-8-12-22(28)17-21(18)11-10-20-7-6-16-27(5)23(13-14-24(20)27)19(2)9-15-25(29)26(3,4)30/h10-11,19,22-25,28-30H,1,6-9,12-17H2,2-5H3/t19?,22?,23?,24?,25?,27-/m1/s1 |
Clé InChI |
FCKJYANJHNLEEP-PNMIGMIOSA-N |
SMILES isomérique |
CC(CCC(C(C)(C)O)O)C1CCC2[C@@]1(CCCC2=CC=C3CC(CCC3=C)O)C |
SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
SMILES canonique |
CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Pictogrammes |
Acute Toxic |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


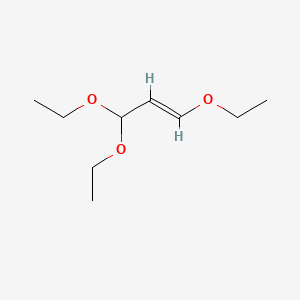

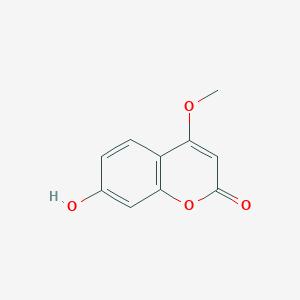
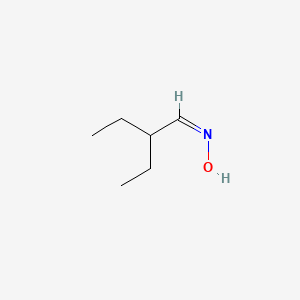
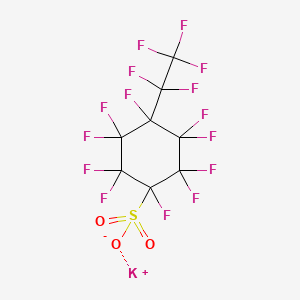
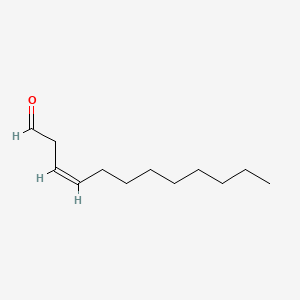
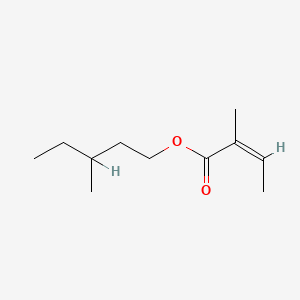
![[(7R,8R)-7-acetyloxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-3-methyl-2-[1-[(E)-2-methylbut-2-enoyl]oxyethyl]butanoate](/img/structure/B1609263.png)
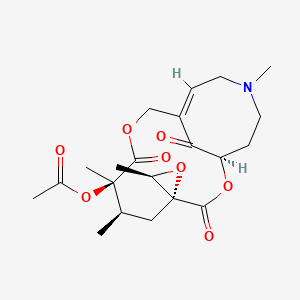
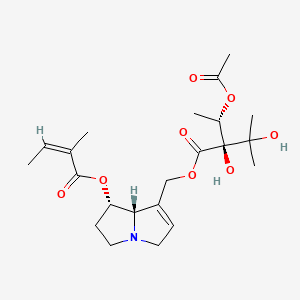
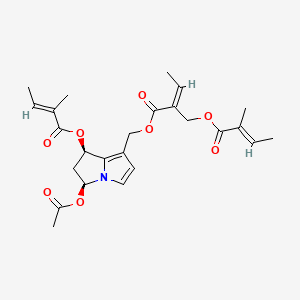

![3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1609271.png)
